molecular formula C12H13N3O3 B14551552 Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate CAS No. 62254-61-9

Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate

Cat. No.: B14551552
CAS No.: 62254-61-9
M. Wt: 247.25 g/mol
InChI Key: IZPWXLKVTIAHHF-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate is a chemical compound with the molecular formula C11H12N2O3 It is known for its unique structure, which includes an imidazolidinone ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid with 2-oxoimidazolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The use of advanced purification techniques such as chromatography ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
  • 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Uniqueness

Methyl 4-{[(2-oxoimidazolidin-1-yl)imino]methyl}benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

62254-61-9

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 4-[(2-oxoimidazolidin-1-yl)iminomethyl]benzoate

InChI

InChI=1S/C12H13N3O3/c1-18-11(16)10-4-2-9(3-5-10)8-14-15-7-6-13-12(15)17/h2-5,8H,6-7H2,1H3,(H,13,17)

InChI Key

IZPWXLKVTIAHHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2CCNC2=O

Origin of Product

United States

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